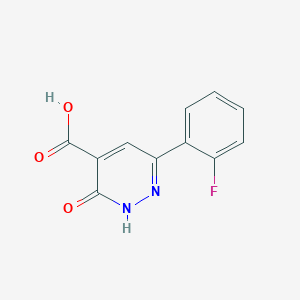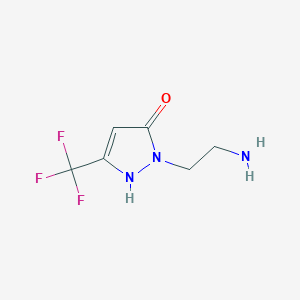![molecular formula C10H6ClN3O B1490767 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 871025-07-9](/img/structure/B1490767.png)
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
概要
説明
“4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidine and its fused derivatives . These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .
Synthesis Analysis
The synthesis of pyrimidine and its derivatives often involves various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Chemical Reactions Analysis
Pyrimidine and its derivatives are involved in various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .
科学的研究の応用
Anticancer Activity
Pyrimidine derivatives, including “4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine”, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer activity . For instance, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial Activity
Pyrimidine derivatives have shown significant antimicrobial activity . They have been used to combat various microbial infections, including those caused by gram-positive and gram-negative bacteria .
Antifungal Activity
In addition to their antimicrobial properties, pyrimidine derivatives have also demonstrated antifungal activity . For example, it was found that certain compounds inhibited the growth of yeast-like fungi Candida albicans .
Anti-Inflammatory and Analgesic Activities
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new drugs to treat conditions associated with inflammation and pain .
Antihypertensive Activity
Pyrimidine derivatives have been used as cardiovascular agents and have shown antihypertensive activity . This suggests their potential use in the treatment of high blood pressure and related cardiovascular conditions .
Antidiabetic Activity
Some pyrimidine derivatives have been reported to exhibit antidiabetic activity . This indicates their potential use in the management and treatment of diabetes .
Antiviral Activity
Pyrimidine derivatives have shown anti-HIV activity , suggesting their potential use in the treatment of HIV and other viral infections .
Other Therapeutic Applications
In addition to the above, pyrimidine derivatives have been associated with a wide range of other therapeutic applications, including but not limited to, diuretic , antitumor , antifilarial , DNA topoisomerase II inhibitors , antitubercular agents , antimalarial and antiplasmodial , antiulcer agents , hair disorders activities , calcium-sensing receptor antagonists, DPP-IV inhibitors , potent adenosine A2a receptor agonistic or antagonist action , TLR8 or interferon beta (IFN-β) modulators , vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell , 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics , and key intermediate for Vitamin B1 .
作用機序
Target of Action
Pyrimidine derivatives, including fused pyrimidine compounds, have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives can inhibit protein kinases . This inhibition could occur through the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.
Result of Action
The inhibition of protein kinases could potentially lead to changes in cell growth, differentiation, migration, and metabolism .
Action Environment
It’s known that 4-chloro-7h-pyrrolo[2,3-d]pyrimidine exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis .
特性
IUPAC Name |
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-10-9-7(12-5-13-10)4-6(14-9)8-2-1-3-15-8/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMGPMDTWMXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744902 | |
| Record name | 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871025-07-9 | |
| Record name | 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)
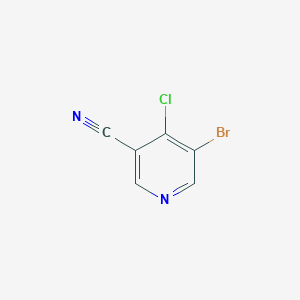
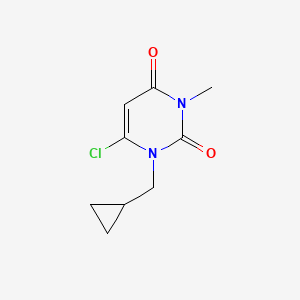

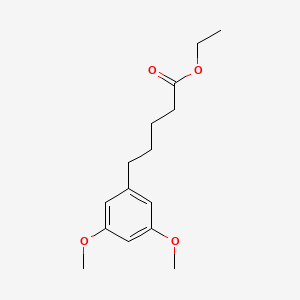
![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)
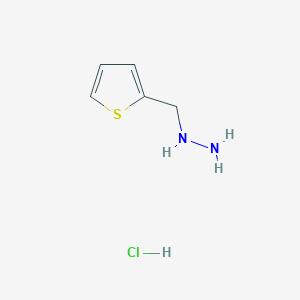
![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)

